REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH:6]=[C:5]2[CH3:13].[Na+].[I-:15].CNCCNC.N>O1CCOCC1.[Cu]I.O>[I:15][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH:6]=[C:5]2[CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=CC(NC2=CC1)=O)C
|
Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
CuI
|
Quantity
|
400 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
[Na+].[I-]
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
CNCCNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
[Na+].[I-]
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
CNCCNC
|
Name
|
CuI
|
Quantity
|
400 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is evacuated
|
Type
|
CUSTOM
|
Details
|
the mixture is evacuated again
|
Type
|
TEMPERATURE
|
Details
|
before being heated overnight to 110° C
|
Type
|
CUSTOM
|
Details
|
approximately 20% reaction
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the precipitated product is filtered off
|
Type
|
WASH
|
Details
|
This is then washed with 10% NH3 solution, water, isopropanol, DIPE, EtOAc, and DCM
|
Type
|
CUSTOM
|
Details
|
dried overnight in the air
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The product, which still contains approximately 20% educt, is further reacted without purification
|
Type
|
CUSTOM
|
Details
|
5.0 min (method B)
|
Duration
|
5 min
|
Name
|
|
Type
|
|
Smiles
|
IC=1C=C2C(=CC(NC2=CC1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |